

The Pharmacodynamics of Lonitoclax: A Preclinical Technical Overview

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Executive Summary

Lonitoclax (also known as ZE50-0134 and eiletoclax) is a novel, highly selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of Bcl-2 is a well-established driver of oncogenesis and therapeutic resistance in a variety of hematologic malignancies. Lonitoclax is being developed to offer an improved safety and efficacy profile compared to the first-generation Bcl-2 inhibitor, venetoclax.[1][3] Preclinical studies have demonstrated that Lonitoclax possesses potent anti-tumor activity in models of B-cell and myeloid malignancies, both as a monotherapy and in combination with other agents.[2][4] A key differentiator of Lonitoclax is its enhanced selectivity for Bcl-2 over Bcl-xL, which is anticipated to mitigate the dose-limiting thrombocytopenia associated with venetoclax.[3] Furthermore, Lonitoclax exhibits a favorable pharmacokinetic profile with a shorter half-life, and preclinical data indicates a reduced impact on non-malignant immune cells, suggesting a potentially wider therapeutic window and a better-tolerated safety profile.[1][3]

Mechanism of Action

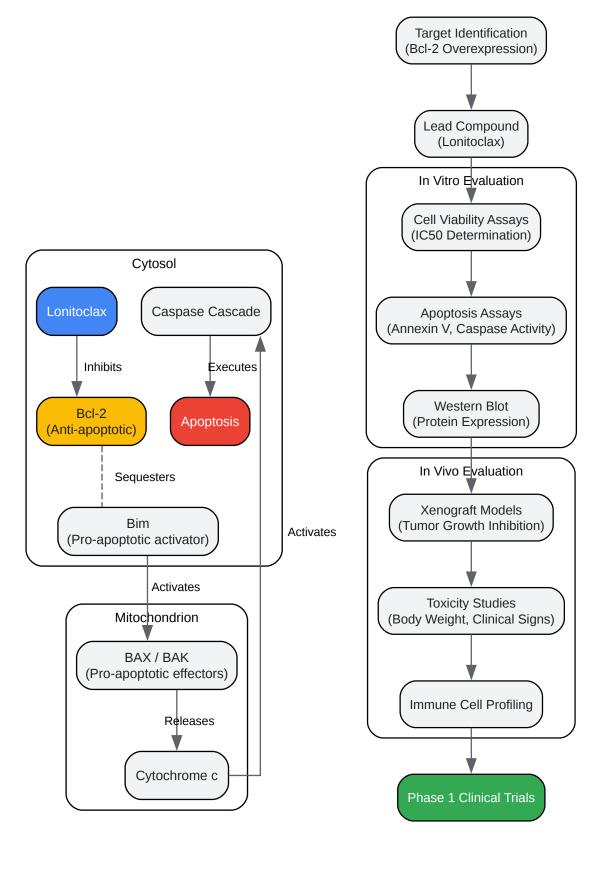
Lonitoclax functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the anti-apoptotic protein Bcl-2.[3] This action displaces pro-apoptotic proteins, such as Bim, which are normally sequestered by Bcl-2. The released pro-apoptotic proteins can then activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization



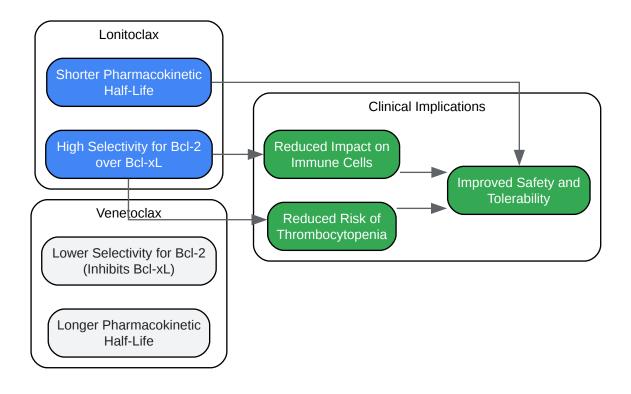
(MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[3]

Signaling Pathway of Lonitoclax-Induced Apoptosis









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